2-Fluoro-5-iodobenzoyl chloride
Overview
Description
2-Fluoro-5-iodobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClFIO and its molecular weight is 284.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of spiroisoindolinones : 2-Iodobenzoyl chloride, a related compound to 2-Fluoro-5-iodobenzoyl chloride, reacts with ketimines in the presence of a palladium catalyst to afford spiroisoindolinones, which are of interest in medicinal chemistry (Cho et al., 1999).
Synthesis of 5-nitrobenzo[d]oxazole derivatives : A novel route for synthesizing 5-nitrobenzoxazole derivatives has been reported, starting from various benzoyl chloride derivatives including this compound. This process involves nucleophilic acyl substitution followed by intramolecular cyclization (Vosooghi et al., 2014).
N-heterocyclic carbene precursors : Studies on N-heterocyclic carbenes (NHCs) have shown the synthesis of imidazolium-4,5-dione salts and subsequent decomposition to neutral 2-fluoro-1,3-bis(aryl)imidazolidine-4,5-diones, highlighting the role of fluoro-substituted compounds in carbene chemistry (Hobbs et al., 2010).
Synthesis of isoindolin-1-ones : Palladium-catalyzed intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines have been used to synthesize isoindolin-1-ones, a process that could potentially be adapted for this compound (Cho et al., 2000).
Synthesis of 3-alkenylisoindolin-1-ones : In a similar vein, 2-Iodobenzoyl chloride has been used to produce 3-alkenylisoindolin-1-ones. These compounds are useful in various synthetic applications and might be achievable with this compound (Cho et al., 1998).
Synthesis of nucleoside derivatives : In the synthesis of nucleoside antibiotics like nucleocidin, fluoro- and iodo-substituted benzoyl chlorides have been used, indicating the potential of this compound in similar applications (Jenkins et al., 1976).
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-5-iodobenzoyl chloride is a chemical compound with the linear formula FC6H3(I)COCl It’s known to be a reactant for the preparation of biologically and pharmacologically active molecules .
Mode of Action
It’s known to participate in microwave-assisted boron trichloride mediated coupling reactions . These reactions are often used in the synthesis of complex organic molecules, suggesting that this compound may interact with its targets to form new compounds.
Biochemical Pathways
Given its role as a reactant in the synthesis of biologically and pharmacologically active molecules , it can be inferred that it may be involved in various biochemical pathways depending on the specific molecules it helps synthesize.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is a bbb (blood-brain barrier) permeant . It’s also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its role in the synthesis of biologically and pharmacologically active molecules , it’s likely that its effects are largely dependent on the specific molecules it helps synthesize.
Action Environment
It’s known to be sensitive to light and moisture , suggesting that its stability and efficacy could be affected by environmental conditions such as exposure to light and humidity.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of biologically active molecules , suggesting that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific context of the biochemical reaction.
Cellular Effects
Safety data indicates that it can cause severe skin burns and eye damage , suggesting that it may have significant effects on cellular function
Molecular Mechanism
It is known to be used in the preparation of biologically active molecules , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with a melting point of 30-34 °C
Properties
IUPAC Name |
2-fluoro-5-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMYZMDITJKYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380810 | |
Record name | 2-Fluoro-5-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186584-73-6 | |
Record name | 2-Fluoro-5-iodobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-iodobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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